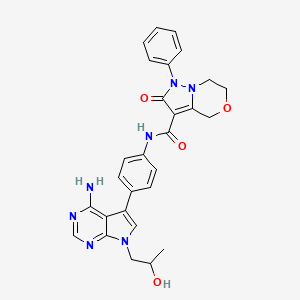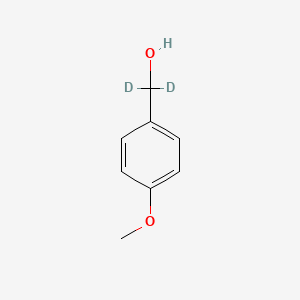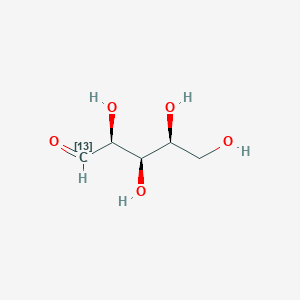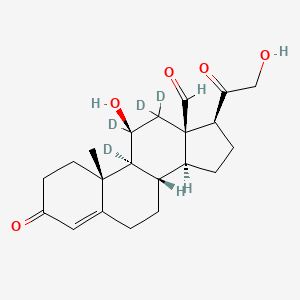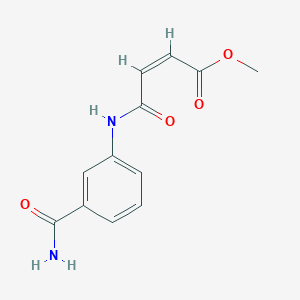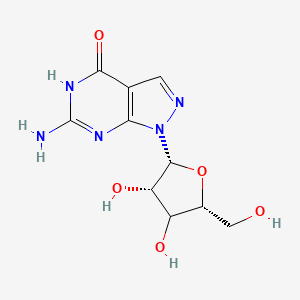
8-Aza-7-deazguanosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Aza-7-deazguanosine is a modified nucleoside that has garnered significant interest due to its unique structural properties and potential applications in various scientific fields. This compound is a derivative of guanosine, where the nitrogen atom at position 7 is replaced by a carbon atom, and an additional nitrogen atom is introduced at position 8. This modification alters the electronic properties of the nucleoside, making it a valuable tool in biochemical and pharmaceutical research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Aza-7-deazguanosine typically involves the glycosylation of 6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine with protected ribofuranose or 2′-deoxyribofuranose. This reaction can be carried out under various conditions, including the use of different protecting groups and catalysts . For example, the Sonogashira cross-coupling reaction is often employed to introduce side chains, such as octa-1,7-diynyl, to the nucleoside .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale glycosylation reactions followed by purification steps to isolate the desired nucleoside. The use of automated solid-phase synthesis techniques can also facilitate the production of oligonucleotides containing this compound .
化学反応の分析
Types of Reactions
8-Aza-7-deazguanosine undergoes various chemical reactions, including:
Substitution Reactions:
Click Reactions: Functionalization by the azide-alkyne ‘click’ reaction to attach fluorescent dyes or other moieties.
Cross-Coupling Reactions: The Sonogashira cross-coupling reaction to introduce alkynyl side chains.
Common Reagents and Conditions
Common reagents used in these reactions include:
Catalysts: Palladium catalysts for cross-coupling reactions.
Solvents: Organic solvents such as dimethylformamide (DMF) and acetonitrile.
Protecting Groups: Various protecting groups to safeguard reactive sites during synthesis.
Major Products Formed
The major products formed from these reactions include:
Functionalized Nucleosides: Nucleosides with attached fluorescent dyes or other functional groups.
Oligonucleotides: Oligonucleotides containing this compound with enhanced stability and unique properties.
科学的研究の応用
8-Aza-7-deazguanosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of modified nucleic acids and oligonucleotides.
Biology: Incorporated into DNA and RNA to study the effects of nucleoside modifications on genetic processes.
Medicine: Investigated for its potential antiviral, antitumor, and antiparasitic activities.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
作用機序
The mechanism of action of 8-Aza-7-deazguanosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and interfere with genetic processes. This compound can act as an antimetabolite, inhibiting DNA and RNA synthesis and inducing apoptosis in cancer cells . The specific molecular targets and pathways involved include purine nucleoside phosphorylase and other enzymes involved in nucleic acid metabolism .
類似化合物との比較
Similar Compounds
8-Aza-7-deazapurine: A closely related compound with similar structural modifications.
7-Deazaguanine: Another modified nucleoside with a similar deazapurine structure.
Allopurinol: A well-known drug with a similar purine analog structure used to treat gout.
Uniqueness
8-Aza-7-deazguanosine is unique due to its specific structural modifications, which confer distinct electronic properties and biological activities. Its ability to form stable duplexes with DNA and RNA makes it a valuable tool for studying nucleic acid interactions and developing therapeutic agents .
特性
分子式 |
C10H13N5O5 |
|---|---|
分子量 |
283.24 g/mol |
IUPAC名 |
6-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-3(8(19)14-10)1-12-15(7)9-6(18)5(17)4(2-16)20-9/h1,4-6,9,16-18H,2H2,(H3,11,13,14,19)/t4-,5?,6+,9-/m1/s1 |
InChIキー |
MJJUWOIBPREHRU-MXGYTTIWSA-N |
異性体SMILES |
C1=NN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@H](C([C@H](O3)CO)O)O |
正規SMILES |
C1=NN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3',6'-Bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindoline-1,9'-xanthen]-2-yl)-3-phenylurea](/img/structure/B12400538.png)
![(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B12400542.png)

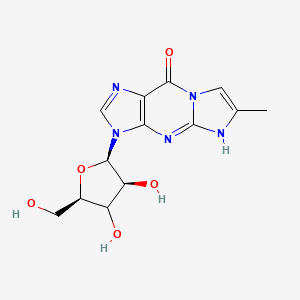
![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12400557.png)

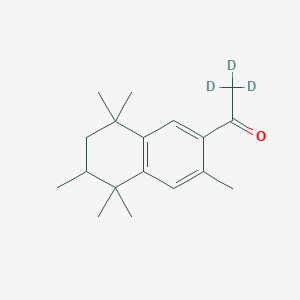
![(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12400581.png)
![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-chloro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12400583.png)
